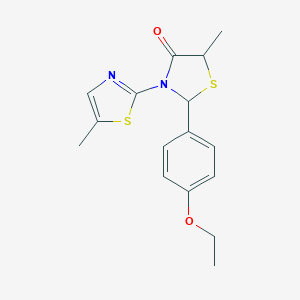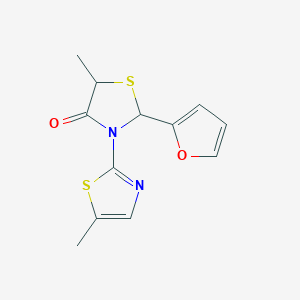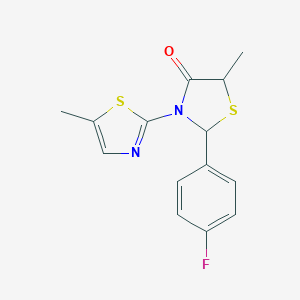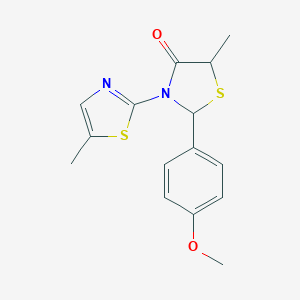![molecular formula C18H26N4O2S B277753 N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B277753.png)
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide, also known as TAK-659, is a small-molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for B-cell malignancies.
Mécanisme D'action
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide binds irreversibly to the cysteine residue in the active site of BTK, leading to inhibition of its kinase activity. This prevents downstream signaling through the B-cell receptor pathway, ultimately leading to decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects:
In addition to its effects on B-cells, N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide has also been shown to inhibit the activity of other kinases, including ITK, TXK, and BMX. This may contribute to its broader anti-tumor effects. N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide is its specificity for BTK, which may reduce off-target effects and toxicity. However, its irreversible binding to BTK may also limit its use in certain contexts, such as in patients who may require rapid reversal of its effects. Additionally, the long half-life of N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide may complicate dosing and scheduling in clinical trials.
Orientations Futures
Future research on N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide may focus on its potential as a therapeutic agent in combination with other targeted therapies or chemotherapy. Additionally, further studies may explore its efficacy in other B-cell malignancies, such as Waldenstrom macroglobulinemia and follicular lymphoma. Finally, research may also seek to identify biomarkers that can predict response to N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide, which may help to personalize treatment for patients.
Méthodes De Synthèse
The synthesis of N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide involves a multi-step process, starting with the reaction of 4-acetylpiperazine with 2-bromoacetophenone to yield the intermediate 2-(4-acetylpiperazin-1-yl)acetophenone. This compound is then reacted with thiourea to form the thioamide intermediate, which is subsequently reacted with 3-methylbutanoyl chloride to give the final product, N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide.
Applications De Recherche Scientifique
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide has also demonstrated synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.
Propriétés
Nom du produit |
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide |
|---|---|
Formule moléculaire |
C18H26N4O2S |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
N-[[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]-3-methylbutanamide |
InChI |
InChI=1S/C18H26N4O2S/c1-13(2)12-17(24)20-18(25)19-15-6-4-5-7-16(15)22-10-8-21(9-11-22)14(3)23/h4-7,13H,8-12H2,1-3H3,(H2,19,20,24,25) |
Clé InChI |
WPVFGWHJTQFGAZ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)C(=O)C |
SMILES canonique |
CC(C)CC(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(1-Isoquinolinyl)vinyl]phenylamine](/img/structure/B277677.png)
![N-butyl-N-{4-[2-(4-quinolinyl)vinyl]phenyl}amine](/img/structure/B277678.png)
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine](/img/structure/B277679.png)

![10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B277682.png)


![2-[4-(Dimethylamino)phenyl]-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B277686.png)




